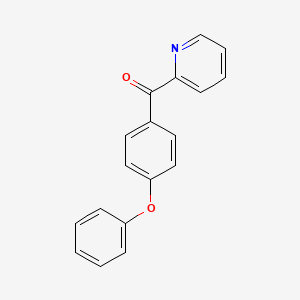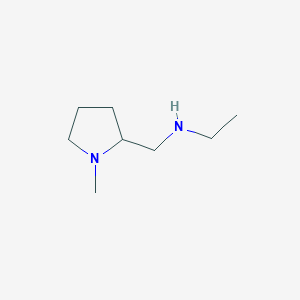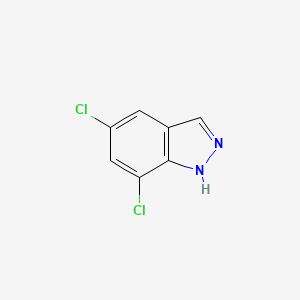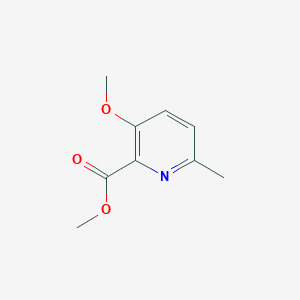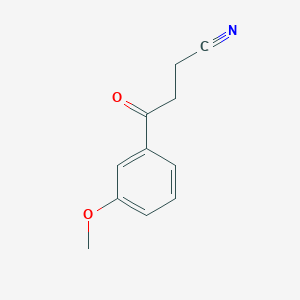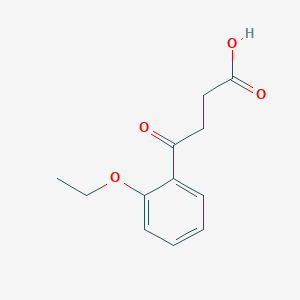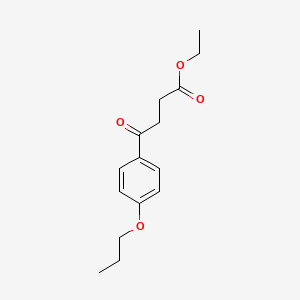
5-Acetylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Chemical Transformations
5-Acetylpyridine-2-carboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, it is involved in microwave-promoted syntheses of pyridine carboxamides and tert-carboximides, highlighting its utility in creating new chemical entities through specific reactions like Schiff base condensation and amidation reactions (Su et al., 2009).
2. Antimicrobial and Antiallergic Properties
Research indicates that derivatives of this compound exhibit potential in the field of medicine, particularly in antimicrobial and antiallergic applications. Studies have shown that certain pyridinone carboxylic acids, synthesized from this compound, possess significant anaphylactic activities (Philipp et al., 1980). Additionally, the compound has been involved in the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines, which demonstrate antimicrobial activities (Abdel-rahman et al., 2002).
3. Coordination Compounds and Catalysis
This compound also finds application in the formation of coordination compounds with metals, which are crucial in various catalytic processes. For example, it has been used in the synthesis of coordination compounds with neodymium, which exhibit distinct structural and luminescent properties (Zou et al., 2014).
4. Anticancer Activity
In the realm of cancer research, derivatives of this compound have been synthesized and tested for their anticancer activity. Studies indicate that certain compounds derived from it show promise as potential anticancer agents (Qiao et al., 2021).
5. Flavor Compound Biosynthesis
Interestingly, this compound is also relevant in the study of flavor compounds in food, such as in aromatic rice. Research has explored its role in the biosynthesis of flavor compounds like 2-Acetyl-1-pyrroline in aromatic rice varieties (Huang et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Pyridine-based compounds, such as 5-Acetylpyridine-2-carboxylic acid, have significant clinical diversity . They are used as precursors for synthesizing target pharmaceuticals and agrochemicals . In the future, a larger share of novel pyridine-based drug candidates is expected .
Relevant Papers The information provided above is based on the analysis of relevant papers retrieved from various sources . These papers provide valuable insights into the properties, synthesis, and potential applications of this compound.
Propriétés
IUPAC Name |
5-acetylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-5(10)6-2-3-7(8(11)12)9-4-6/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENIZGCXHPVGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607146 |
Source


|
| Record name | 5-Acetylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65184-39-6 |
Source


|
| Record name | 5-Acetylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
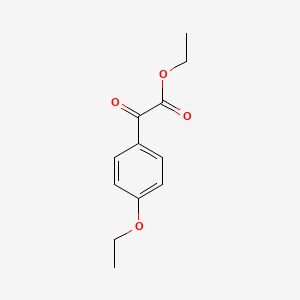


![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)
![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
